
4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine is an organic compound that belongs to the class of amines It features a methoxyphenyl group and a phenyl group attached to a butenyl chain, with a dimethylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with N,N-dimethylamine in the presence of a base, followed by a Wittig reaction to introduce the butenyl chain. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The double bond in the butenyl chain can be reduced to form a saturated amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: 4-(4-Hydroxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine.
Reduction: 4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and polymers.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also inhibit or activate enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenyl)-N,N-dimethylaniline: Similar structure but lacks the butenyl chain.
4-(4-Methoxyphenyl)-N,N-dimethylbutan-1-amine: Similar structure but with a saturated butyl chain instead of a butenyl chain.
4-(4-Methoxyphenyl)-N,N-dimethyl-2-phenylbutan-1-amine: Similar structure but with a different substitution pattern on the butyl chain.
Uniqueness
4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine is unique due to its specific combination of functional groups and the presence of a double bond in the butenyl chain. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
854415-36-4 |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C19H23NO/c1-20(2)15-7-10-19(16-8-5-4-6-9-16)17-11-13-18(21-3)14-12-17/h4-6,8-14H,7,15H2,1-3H3 |
Clé InChI |
BYKRSYFAKUJBGU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC=C(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


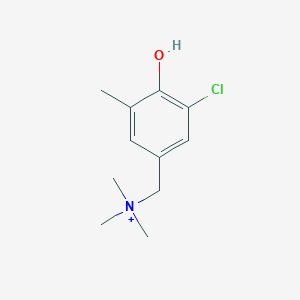

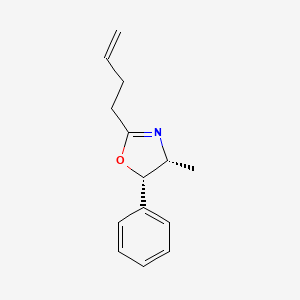

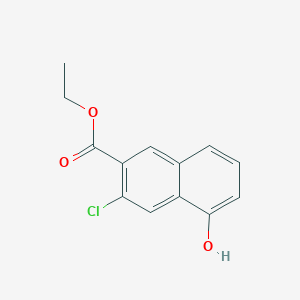
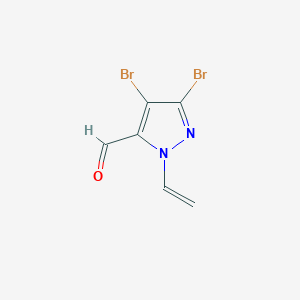
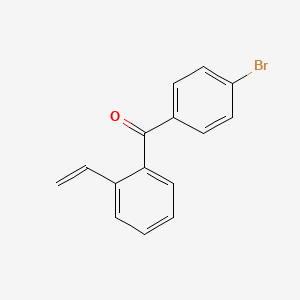
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)

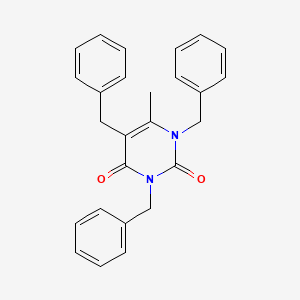
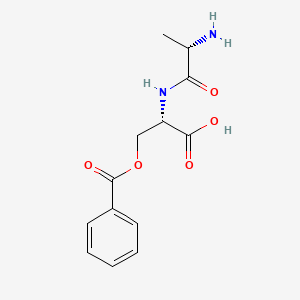
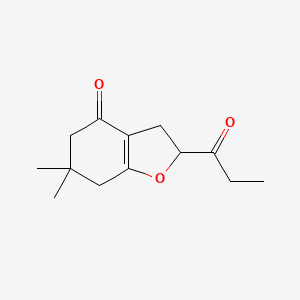

![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
